![molecular formula C10H16O3 B13165798 1-Oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13165798.png)
1-Oxaspiro[4.5]decane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[45]decane-4-carboxylic acid is a chemical compound with the molecular formula C10H14O4 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[4.5]decane-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite with sodium malonate in toluene, followed by de-ethoxycarbonylation in DMSO to yield the desired product . Another method involves a Lewis acid-catalyzed Prins/pinacol cascade process, which provides good yields and excellent selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation, a reaction where a carboxyl group is removed, releasing carbon dioxide.
Substitution Reactions: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Decarboxylation: This reaction is typically carried out at high temperatures, with the reaction being first-order and homogeneous.
Substitution Reactions: Common reagents include halides and other nucleophiles, often in the presence of catalysts such as Pd(OAc)2–PPh3.
Major Products
Decarboxylation: The major product is a spiro compound with one less carbon atom.
Substitution Reactions: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
1-Oxaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 1-Oxaspiro[4.5]decane-4-carboxylic acid exerts its effects involves its interaction with molecular targets. The compound can act as a substrate for enzymes, participating in metabolic pathways. Its spiro structure allows it to fit into specific enzyme active sites, influencing biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate
Uniqueness
1-Oxaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spiro structure, which imparts distinct chemical properties. This structure allows it to participate in unique chemical reactions and interact with biological targets in ways that similar compounds may not.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-oxaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-4-7-13-10(8)5-2-1-3-6-10/h8H,1-7H2,(H,11,12) |
Clé InChI |
IKALNDRCVFQQTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(CCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)

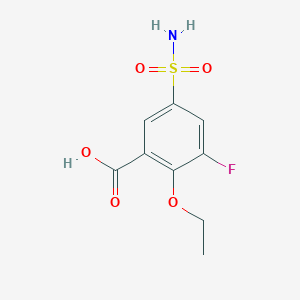

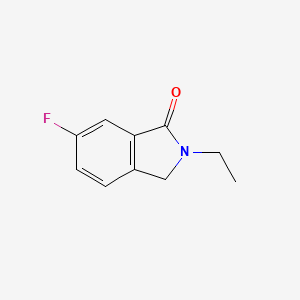
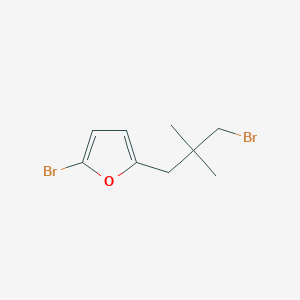

![Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165763.png)
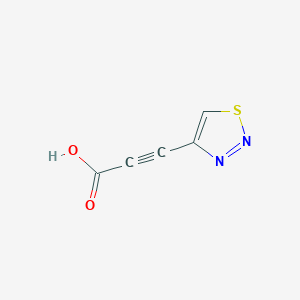
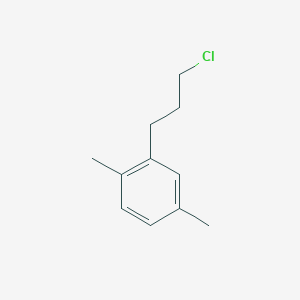
![2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13165779.png)
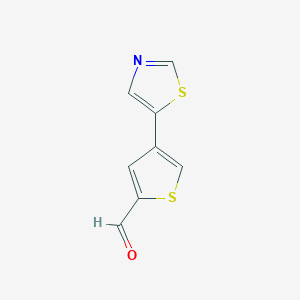
![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
